4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile
Overview
Description
4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile is an organic compound that features a piperazine ring attached to a benzonitrile moiety with a trifluoromethyl group at the 3-position
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 7-fluoro-4-(1-piperazinyl)quinolines, have shown anti-tumor activity against human carcinoma cell lines . These cell lines express high levels of EGFR (Epidermal Growth Factor Receptor), suggesting that EGFR could be a potential target .
Mode of Action
Based on the information about structurally similar compounds, it can be hypothesized that this compound may interact with its targets, possibly egfr, leading to changes that inhibit tumor growth .
Biochemical Pathways
Given the potential anti-tumor activity, it can be inferred that this compound may affect pathways related to cell proliferation and survival .
Result of Action
Based on the potential anti-tumor activity of structurally similar compounds, it can be hypothesized that this compound may inhibit cell proliferation and induce cell death in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)-2-(trifluoromethyl)aniline
- 4-(1-Piperazinyl)aniline
- 4-(1-Piperazinyl)-2-(trifluoromethyl)benzonitrile
Uniqueness
4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable molecule for targeted research and development.
Properties
IUPAC Name |
4-piperazin-1-yl-3-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-7-9(8-16)1-2-11(10)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAAUWXIUTZWCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231234 | |
Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211518-64-7 | |
Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211518-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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